Methyl 3,3-bis(4-chlorophenyl)oxirane-2-carboxylate
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Overview
Description
Methyl 3,3-bis(4-chlorophenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C16H12Cl2O3 It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and two 4-chlorophenyl groups attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-bis(4-chlorophenyl)oxirane-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the corresponding alkene precursor. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-bis(4-chlorophenyl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted oxirane derivatives.
Scientific Research Applications
Methyl 3,3-bis(4-chlorophenyl)oxirane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3,3-bis(4-chlorophenyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)oxirane-2-carboxylate
- Methyl 3,3-bis(4-fluorophenyl)oxirane-2-carboxylate
- Methyl 3,3-bis(4-bromophenyl)oxirane-2-carboxylate
Uniqueness
Methyl 3,3-bis(4-chlorophenyl)oxirane-2-carboxylate is unique due to the presence of two 4-chlorophenyl groups, which can influence its reactivity and interaction with biological targets. The chlorophenyl groups can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3,3-bis(4-chlorophenyl)oxirane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c1-20-15(19)14-16(21-14,10-2-6-12(17)7-3-10)11-4-8-13(18)9-5-11/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFMNJOZDHYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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